Cinnamoylglycine is a compound formed through the conjugation of cinnamic acid and the amino acid glycine. Its chemical formula is , and it features an amide bond linking the cinnamoyl group to glycine, which contributes to its stability and biological activity. This compound is notable for its presence as a urinary metabolite in humans, although its exact metabolic pathways and origins remain under investigation. It may be synthesized from dietary sources or excreted unchanged from plant products .
The mechanism of action of cinnamoylglycine is currently under investigation. Research suggests its potential as a biomarker for gut health, particularly related to colonization resistance, the ability of gut microbiota to resist colonization by harmful pathogens []. The exact mechanism by which cinnamoylglycine levels reflect gut health needs further exploration [].
Limited research suggests that Cinnamoylglycine might possess some antimicrobial activity. A study published in the Journal of Agricultural and Food Chemistry observed that CG exhibited weak antibacterial activity against certain strains of bacteria []. However, further research is needed to confirm these findings, explore its efficacy against other pathogens, and understand the mechanisms of action.
Preliminary research suggests that Cinnamoylglycine might have other potential applications in scientific research, including:
Research indicates that cinnamoylglycine may possess antimicrobial properties, albeit weak, as preliminary studies have shown some antibacterial activity against specific bacterial strains. Furthermore, it has been identified as a potential biomarker for gut health, particularly concerning colonization resistance—the ability of gut microbiota to prevent the establishment of harmful pathogens. This role suggests that variations in its urinary concentration could reflect changes in gut microbiota composition or health status .
Cinnamoylglycine can be synthesized through various methods:
Cinnamoylglycine has several potential applications:
Interaction studies have highlighted cinnamoylglycine's relationship with gut microbiota. It has been proposed that specific bacterial species are responsible for its production from dietary sources. Moreover, variations in urinary concentrations have been linked to antibiotic treatments, suggesting that alterations in gut flora can significantly affect its metabolism and excretion patterns .
Cinnamoylglycine shares structural and functional similarities with several other compounds derived from amino acids and organic acids. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cinnamic Acid | Organic Acid | Precursor to cinnamoylglycine; widely found in plants. |
Hydrocinnamate | Organic Acid | Reduced form of cinnamic acid; less reactive. |
N-Acetylcysteine | Amino Acid Derivative | Known for antioxidant properties; used in medicine. |
Caffeoylglycine | Glycine Conjugate | Similar structure; derived from caffeic acid; potential health benefits. |
Feruloylglycine | Glycine Conjugate | Derived from ferulic acid; studied for anti-inflammatory effects. |
Cinnamoylglycine is unique due to its specific role as a urinary metabolite linked to gut health and its potential as a biomarker for colonization resistance compared to other similar compounds that do not exhibit these specific biological activities .
Cinnamoylglycine was first identified in 1978 as part of a chromatographic analysis of high boiling point organic acids in human urine. Researchers using combined gas chromatography-mass spectrometry identified fifteen different compounds eluting after hippuric acid, with cinnamoylglycine being one of two compounds not previously recognized in human metabolism. This discovery marked the beginning of scientific interest in this metabolite.
The initial characterization raised fundamental questions about the origin of cinnamoylglycine in human metabolism. Researchers debated whether it was formed de novo from plant-derived cinnamate through endogenous metabolic processes or simply represented a plant product excreted unchanged after consumption. This question was central to understanding its metabolic significance and would guide research for decades.
Chemically, cinnamoylglycine (C₁₁H₁₁NO₃) is classified as an N-acyl-alpha amino acid, specifically a glycine conjugate of cinnamic acid. With a molecular weight of 205.2099 g/mol, it represents a typical product of phase II metabolism, where glycine conjugation serves as a detoxification mechanism for various organic acids.
The understanding of cinnamoylglycine evolved significantly with a 1984 study examining the metabolism of cinnamic acid in both healthy individuals and patients with phenylketonuria. The researchers observed that cinnamoylglycine was not detected when small quantities (0.5-6 g) of cinnamic acid were administered to humans. However, based on animal experiments, they hypothesized that it might be produced when larger quantities are consumed. This study suggested that when cinnamoylglycine occurs naturally in human urine, it is likely a food constituent excreted unchanged rather than synthesized endogenously.
A pivotal advancement came in 2009 when researchers at the Scripps Research Institute conducted an untargeted metabolomic profiling of serum from germ-free and conventional mice. This groundbreaking study revealed that cinnamoylglycine was present exclusively in conventional mice with normal gut microbiota but was absent in germ-free mice. This discovery fundamentally shifted understanding of cinnamoylglycine from being merely a dietary metabolite to a compound influenced by the gut microbiome. The researchers noted it as one of the compounds "identified exclusively in the serum of conventional animals" despite not being listed in any metabolite database at that time, illustrating how metabolomic research was expanding our knowledge of previously uncharacterized compounds.
The inclusion of cinnamoylglycine in metabolome databases like the Human Metabolome Database (HMDB) and FooDB marked its recognition as an important metabolite worthy of standardized documentation. These databases provided comprehensive information about its chemical properties, structure, and biological significance, facilitating further research and cross-study comparisons.
Recent research has established cinnamoylglycine as an important biomarker in microbiota-host interaction studies. A 2017 investigation identified cinnamoylglycine as one of three compounds (along with N-acetyltryptophan and enterodiol) that could serve as potential biomarkers of colonization resistance against Clostridium difficile. Colonization resistance refers to the ability of the normal gut microbiota to inhibit colonization and growth of pathogenic organisms. The researchers found that antibiotic treatment disrupted this resistance and decreased cinnamoylglycine levels, with subsequent recovery of both the metabolite levels and colonization resistance.
A 2020 study further established cinnamoylglycine's significance by showing that serum levels of this metabolite could predict gut microbiome alpha diversity. The researchers noted that "although its functional effects in humans are unknown, urinary excretion levels of cinnamoylglycine have been proposed as markers of colonization resistance against Clostridium difficile, i.e., as a marker of a healthy gut microbiome that can inhibit the growth of pathogenic microorganisms".
The host-microbe co-metabolism of cinnamoylglycine was elucidated in a 2023 Nature Communications study, which demonstrated that medium chain acyl-CoA dehydrogenase (MCAD) plays a crucial role in generating circulating cinnamoylglycine. The researchers found that cinnamoylglycine was decreased in the urine of MCAD knockout mice, suggesting that host enzymes involved in fatty acid metabolism are essential for processing microbiome-derived precursors into cinnamoylglycine.
Most recently, a 2024 study explored cinnamoylglycine's relationship with aging and muscle strength, finding that serum levels of cinnamoylglycine were positively correlated with handgrip strength in older adults. The researchers also discovered negative correlations between cinnamoylglycine levels and the abundance of certain gut bacteria (Parabacteroides and Intestinibacter), further highlighting the intricate relationships between this metabolite, the gut microbiome, and host physiology.
Irritant